Cas no 1308649-27-5 (1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid)
![1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1308649-27-5x500.png)
1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid
- 1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo-[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid
- 1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid
- PC300672
-
- MDL: MFCD13191325
- インチ: 1S/C15H17F3N4O2/c1-8-12-10(15(16,17)18)7-11(19-13(12)21(2)20-8)22-5-3-9(4-6-22)14(23)24/h7,9H,3-6H2,1-2H3,(H,23,24)
- InChIKey: KWJDYDYWFGGKQA-UHFFFAOYSA-N
- SMILES: FC(C1C2C(C)=NN(C)C=2N=C(C=1)N1CCC(C(=O)O)CC1)(F)F
計算された属性
- 精确分子量: 342.13
- 同位素质量: 342.13
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 24
- 回転可能化学結合数: 2
- 複雑さ: 482
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.2
1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287080-1g |
1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid |
1308649-27-5 | 97% | 1g |
$399 | 2024-08-02 | |
Key Organics Ltd | AS-9868-5MG |
1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid |
1308649-27-5 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | AS-9868-50MG |
1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid |
1308649-27-5 | >90% | 50mg |
£102.00 | 2025-02-09 | |
abcr | AB418981-1g |
1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid; . |
1308649-27-5 | 1g |
€298.10 | 2024-04-19 | ||
abcr | AB418981-1 g |
1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid |
1308649-27-5 | 1g |
€299.00 | 2022-03-02 | ||
Key Organics Ltd | AS-9868-1MG |
1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid |
1308649-27-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Ambeed | A553072-1g |
1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid |
1308649-27-5 | 97% | 1g |
$363.0 | 2024-04-24 | |
Key Organics Ltd | AS-9868-100MG |
1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid |
1308649-27-5 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Chemenu | CM287080-1g |
1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid |
1308649-27-5 | 97% | 1g |
$339 | 2021-08-18 | |
Key Organics Ltd | AS-9868-20MG |
1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid |
1308649-27-5 | >90% | 0mg |
£76.00 | 2023-04-20 |
1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid 関連文献
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acidに関する追加情報
1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 1308649-27-5, named 1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazolo[3,4-b]pyridine ring system with a piperidine carboxylic acid moiety. The presence of trifluoromethyl and dimethyl substituents further enhances its chemical complexity and potential biological activity.
Recent studies have highlighted the importance of pyrazolo[3,4-b]pyridine derivatives in drug discovery. These heterocyclic compounds are known for their ability to modulate various biological targets, including kinases, ion channels, and G-protein coupled receptors (GPCRs). The piperidine ring in this compound adds to its versatility, as it can act as a scaffold for further functionalization or serve as a bioisostere in drug design. The carboxylic acid group at the 4-position of the piperidine ring introduces additional hydrogen bonding capabilities, which can be crucial for optimizing pharmacokinetic properties such as solubility and bioavailability.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazolo[3,4-b]pyridine core. This is often achieved through cyclization reactions involving appropriate amino and carbonyl precursors. The introduction of the trifluoromethyl group is a critical step that can be accomplished via electrophilic substitution or through the use of fluorinating agents. The subsequent coupling with the piperidine carboxylic acid moiety requires careful optimization to ensure high yields and purity.
From a pharmacological perspective, this compound has shown promising activity in preclinical models. For instance, it has demonstrated potent inhibitory effects on certain kinase enzymes, which are implicated in various pathological conditions such as cancer and inflammatory diseases. The dimethyl substituents on the pyrazolo[3,4-b]pyridine ring are believed to play a significant role in modulating the compound's selectivity and potency. Additionally, the trifluoromethyl group contributes to both lipophilicity and metabolic stability, which are essential for achieving favorable pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding mode with target proteins and have guided further optimization efforts. For example, modifications to the piperidine ring or the introduction of additional functional groups have been explored to enhance efficacy while minimizing off-target effects.
In terms of therapeutic applications, this compound holds potential in several areas. Its ability to inhibit key enzymes involved in cellular signaling pathways makes it a candidate for anti-cancer therapies. Furthermore, its interaction with GPCRs suggests possible applications in treating neurological disorders such as depression or anxiety. Ongoing clinical trials are expected to provide further evidence regarding its safety and efficacy in human subjects.
The development of this compound also underscores the importance of interdisciplinary collaboration in modern drug discovery. Chemists work closely with biologists and computational scientists to design molecules that not only exhibit strong biological activity but also possess favorable pharmacokinetic properties. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into drug design has further accelerated this process.
In conclusion, 1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid represents a significant advancement in medicinal chemistry. Its unique structure, combined with recent research findings, positions it as a promising candidate for future therapeutic interventions. As research continues to unfold, this compound may pave the way for innovative treatments across various disease states.
1308649-27-5 (1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid) Related Products
- 2228604-47-3(1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine)
- 5678-75-1(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride)
- 874463-83-9(3-{3-(3-methylphenoxy)methyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}pyridine)
- 2613299-20-8(rac-(2R,5R)-5-methyl-1,4-dioxane-2-carboxylic acid)
- 1503469-95-1(5-amino-3-bromo-1-(thiophen-2-yl)methyl-1,2-dihydropyridin-2-one)
- 2171313-78-1(5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide)
- 1314715-75-7(2-(1-aminocyclobutyl)-5-chlorophenol)
- 55455-43-1(Carbonochloridic acid, 2-(1-methylethoxy)ethyl ester)
- 2137029-53-7(2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-)
- 2248184-62-3((1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine)
